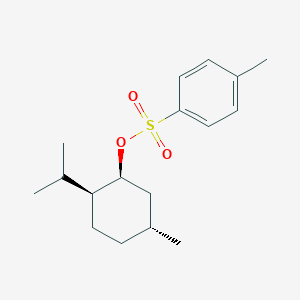

(+)-Neomenthyl Tosylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H26O3S |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H26O3S/c1-12(2)16-10-7-14(4)11-17(16)20-21(18,19)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17+/m1/s1 |

InChI Key |

XVOCEKOSQBFFHW-PVAVHDDUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)OS(=O)(=O)C2=CC=C(C=C2)C)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)C)C(C)C |

Origin of Product |

United States |

Synthetic Pathways of + Neomenthyl Tosylate

Preparation from Neomenthol (B8682525) and p-Toluenesulfonyl Chloride

The most common method for the preparation of (+)-neomenthyl tosylate involves the reaction of (+)-neomenthol with p-toluenesulfonyl chloride (TsCl). svkm-iop.ac.in This reaction is a standard procedure for converting alcohols into tosylates. The synthesis is typically carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. mdpi.comwikipedia.org

The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen of neomenthol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. masterorganicchemistry.comkhanacademy.org The presence of a base is crucial for the efficiency of the tosylation. wikipedia.org While pyridine is commonly used, other bases and conditions have also been explored for the tosylation of alcohols. wikipedia.orgresearchgate.net

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Details |

|---|---|

| Starting Material | (+)-Neomenthol |

| Reagent | p-Toluenesulfonyl Chloride (TsCl) |

| Base | Pyridine |

| Solvent | Pyridine or Chloroform svkm-iop.ac.in |

| Mechanism | Nucleophilic Acyl Substitution |

| Byproduct | Pyridinium (B92312) Hydrochloride |

The general reaction is as follows:

CH₃C₆H₄SO₂Cl + C₁₀H₂₀O → CH₃C₆H₄SO₂OC₁₀H₁₉ + HCl

In this reaction, (+)-neomenthol ((1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol) is treated with p-toluenesulfonyl chloride in pyridine. The pyridine not only acts as a solvent but also as a base to quench the HCl formed, driving the reaction to completion. After the reaction is complete, the mixture is typically worked up by pouring it into water or dilute acid to remove the pyridinium salt and any excess pyridine, followed by extraction of the product into an organic solvent.

Stereochemical Control in Tosylate Formation at the Carbon Center

A critical aspect of the synthesis of this compound is the stereochemical outcome at the carbon atom bearing the reacting hydroxyl group. The tosylation of an alcohol, such as neomenthol, proceeds with retention of configuration at the chiral carbon center. masterorganicchemistry.com This is because the carbon-oxygen bond of the alcohol is not broken during the reaction; instead, the oxygen-hydrogen bond is cleaved, and a new oxygen-sulfur bond is formed. masterorganicchemistry.com

Therefore, when (+)-neomenthal, which has the (1S, 2S, 5R) configuration, is tosylated, the resulting this compound retains this stereochemistry at the corresponding carbon atoms. The stereochemical integrity of the chiral centers is preserved throughout the tosylation step.

The stereochemistry and conformation of the resulting this compound are crucial for its subsequent reactions. Neomenthol exists in a chair conformation where the hydroxyl group is in an axial position. Consequently, the tosylate group in this compound also occupies an axial position. This axial orientation is significant for reactions such as E2 eliminations, where an anti-periplanar arrangement between the leaving group (tosylate) and a vicinal hydrogen atom is required. slideshare.netspcmc.ac.in This conformational aspect, dictated by the initial stereochemistry of neomenthol, controls the regioselectivity and stereoselectivity of subsequent transformations. For instance, substitution of the tosylate group often occurs with an inversion of stereochemistry at the carbon center via an SN2 mechanism. mdpi.com

Table 2: Properties of Key Compounds

| Compound | Formula | Molar Mass (g/mol) | Chirality |

|---|---|---|---|

| (+)-Neomenthol | C₁₀H₂₀O | 156.27 | Chiral |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | Achiral |

| This compound | C₁₇H₂₆O₃S | 310.45 | Chiral |

| Pyridine | C₅H₅N | 79.10 | Achiral |

Nucleophilic Substitution Reactions Involving + Neomenthyl Tosylate

SN2 Reaction Mechanisms and Stereochemical Inversion

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a one-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center. wikipedia.orgucsd.edu For (+)-neomenthyl tosylate, the axial orientation of the tosylate leaving group is well-suited for backside attack by nucleophiles, resulting in the formation of a product with an equatorial substituent.

Reactivity with Diverse Nucleophiles (e.g., Acetate (B1210297), Cyanide, Thioacetate)

The reaction of this compound with a variety of nucleophiles typically proceeds via an SN2 mechanism, leading to products with inverted stereochemistry. For instance, reaction with acetate, often from a salt like cesium acetate or triethylammonium (B8662869) acetate, results in the formation of the corresponding acetate ester with an inverted configuration. researchgate.net Similarly, strong nucleophiles like cyanide (CN⁻) and thioacetate (B1230152) can displace the tosylate group to yield the corresponding nitrile and thioacetate products, respectively, with inversion of configuration. pearson.commasterorganicchemistry.com

The general scheme for these reactions can be represented as:

This compound + Nucleophile⁻ → Substituted Product (with inverted stereochemistry) + Tosylate⁻

Influence of Nucleophile Structure and Reactivity on Substitution Outcomes

The nature of the nucleophile plays a crucial role in determining the outcome of the reaction. Strong, unhindered nucleophiles favor the SN2 pathway. wikipedia.org The nucleophilicity of a species is influenced by factors such as charge, basicity, polarizability, and the solvent. pitt.eduinflibnet.ac.in For instance, thiophenolate, a strong nucleophile, reacts with cyclohexyl tosylates via an SN2 mechanism with complete inversion of configuration. spcmc.ac.in

However, if the nucleophile is also a strong base, elimination reactions (E2) can compete with substitution. nih.gov For example, when neomenthyl chloride (which has a similar leaving group to the tosylate) is treated with ethoxide, a strong base, a significant amount of elimination product is observed alongside the substitution product. masterorganicchemistry.commasterorganicchemistry.com The choice of solvent can also influence the reaction, with polar aprotic solvents generally favoring SN2 reactions. youtube.com

SN1 Reaction Mechanisms and Carbocation Intermediates

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. wikipedia.orgmasterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations, such as tertiary alkyl halides. wikipedia.orgmsu.edu In the case of this compound, which is a secondary tosylate, the SN1 mechanism is generally less favored than the SN2 mechanism, especially with strong nucleophiles. chemistrysteps.com

However, under conditions that promote carbocation formation, such as in solvolysis reactions with weakly nucleophilic solvents (e.g., ethanol (B145695), acetic acid), an SN1 pathway can be observed. spcmc.ac.in The initial step is the departure of the tosylate leaving group to form a secondary carbocation. This carbocation is planar, and the nucleophile can attack from either face, which would lead to a mixture of stereoisomers (both retention and inversion). masterorganicchemistry.comlibretexts.org However, complete racemization is not always observed. wikipedia.org

It's important to note that the solvolysis of neomenthyl tosylate can be complex, with possibilities of hydrogen participation and rearrangements. acs.org Studies on the solvolysis of cis- and trans-4-tert-butylcyclohexyl tosylates show that the axial tosylate (analogous to neomenthyl tosylate) reacts faster than the equatorial one, which is attributed to the relief of steric strain upon ionization to the carbocation. spcmc.ac.in

Stereoretentive Nucleophilic Substitution Pathways (e.g., Double Inversion, SNi)

While SN2 reactions lead to inversion and SN1 reactions can lead to a mix of stereoisomers, there are pathways that can result in retention of stereochemistry.

One such mechanism is a double inversion , which ultimately results in retention of the original configuration. This can occur if the initial substitution by a nucleophile (with inversion) is followed by a second intramolecular or intermolecular substitution that also proceeds with inversion. researchgate.netrsc.org

Another pathway is the internal nucleophilic substitution (SNi) mechanism. In this mechanism, a part of the leaving group itself acts as the nucleophile, delivering the final nucleophile to the same face from which the leaving group departed. researchgate.netwikipedia.org This is often seen in the reaction of alcohols with thionyl chloride. wikipedia.org While less common for tosylates, certain conditions or neighboring group participation could potentially lead to an SNi-like pathway. For example, some reactions of alkyl sulfonates have been proposed to proceed through an intermolecular SNi mechanism involving a four-center transition state. researchgate.net

Comparative Mechanistic Studies with Other Sulfonate Esters and Halide Leaving Groups

The reactivity of this compound can be compared with other sulfonate esters and alkyl halides to understand the role of the leaving group.

Sulfonate Esters (Mesylates, Triflates): Tosylates (OTs), mesylates (OMs), and triflates (OTf) are all excellent leaving groups because their corresponding anions are stabilized by resonance. ucalgary.calibretexts.orglibretexts.org Generally, triflate is a better leaving group than tosylate, which is slightly better than or comparable to mesylate. pitt.eduucalgary.ca The principles governing the substitution reactions of these sulfonates are very similar. masterorganicchemistry.com The choice between them often depends on factors like cost, ease of preparation, and specific reaction conditions.

Halides: Halides (I⁻, Br⁻, Cl⁻) are also good leaving groups. The leaving group ability of halides increases down the group, with iodide being the best and chloride being the poorest among the common halogens (excluding fluoride). ucsd.edu Tosylates are generally considered to be better leaving groups than chlorides and bromides, especially in SN1 reactions. stackexchange.comchemicalforums.com In SN2 reactions, the relative reactivity can depend on the nucleophile and solvent, but tosylates are often comparable to or better than iodides. nih.govchemicalforums.com The conversion of an alcohol to a tosylate is a common strategy to turn a poor leaving group (OH⁻) into an excellent one (OTs⁻), facilitating nucleophilic substitution. wikipedia.orgpearson.com

Elimination Reactions of + Neomenthyl Tosylate

E1 Reaction Mechanisms and Regioselectivity

The unimolecular elimination (E1) reaction of (+)-neomenthyl tosylate proceeds through a two-step mechanism. The initial and rate-determining step involves the departure of the tosylate leaving group to form a carbocation intermediate. spcmc.ac.in This process is favored in polar protic solvents, which can solvate and stabilize the resulting carbocation. numberanalytics.com

The regioselectivity of the E1 reaction is primarily governed by the stability of the resulting alkene, as described by Saytzeff's rule. This rule posits that the most substituted, and therefore most stable, alkene will be the major product. edurev.inmasterorganicchemistry.com In the case of the carbocation formed from this compound, subsequent deprotonation can occur from either the C2 or C4 position. The removal of a proton from the C4 position leads to the formation of the more substituted 3-menthene, while deprotonation at C2 yields the less substituted 2-menthene (B1252811). Consequently, the E1 elimination of this compound predominantly yields 3-menthene.

A study on the solvolysis of this compound in various aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), also demonstrated the occurrence of E1 reactions. The reaction rates were found to increase with the dielectric constant of the solvent, which facilitates the initial ionization step. oup.com

E2 Reaction Mechanisms and Stereospecificity

The bimolecular elimination (E2) reaction is a one-step, concerted process where a base removes a proton and the leaving group departs simultaneously. wikipedia.org This mechanism is favored by strong bases and is highly dependent on the stereochemical arrangement of the substrate. numberanalytics.com

A critical requirement for an E2 reaction to occur is an anti-periplanar arrangement of the proton to be abstracted and the leaving group. chemistrysteps.commasterorganicchemistry.com This means that the hydrogen and the tosylate group must be on opposite sides of the C-C bond and lie in the same plane, which corresponds to a dihedral angle of 180°. In cyclohexane (B81311) systems, this translates to a trans-diaxial orientation of the two groups. spcmc.ac.in

In its most stable conformation, this compound has the bulky isopropyl and methyl groups in equatorial positions to minimize steric strain. This arrangement forces the tosylate group into an axial position. libretexts.org This axial orientation is ideal for E2 elimination because there are axial hydrogens available at both the C2 and C4 positions, fulfilling the anti-periplanar requirement. spcmc.ac.inlibretexts.org

The E2 elimination of this compound can lead to two possible products: 3-menthene (the Saytzeff product) and 2-menthene (the Hofmann product). The Saytzeff product is the more substituted and generally more stable alkene, while the Hofmann product is the less substituted alkene. edurev.inwikipedia.org

In the reaction of this compound with a strong, non-bulky base like sodium ethoxide in ethanol (B145695), the major product is the thermodynamically more stable 3-menthene. spcmc.ac.inmasterorganicchemistry.com This is because the transition state leading to the more substituted alkene is lower in energy. For instance, the reaction of neomenthyl chloride, a related compound, with sodium ethoxide yields approximately 78% 3-menthene and 22% 2-menthene. masterorganicchemistry.commasterorganicchemistry.com

| Reactant | Base/Solvent | Major Product | Minor Product | Product Ratio |

| Neomenthyl Chloride | NaOEt/EtOH | 3-Menthene | 2-Menthene | 78% : 22% |

The use of a bulky base, such as potassium tert-butoxide, can alter the product distribution. wikipedia.orgmasterorganicchemistry.com Bulky bases experience steric hindrance when attempting to abstract the more hindered proton at the C4 position, which leads to the Saytzeff product. Consequently, the base is more likely to abstract the less hindered proton at the C2 position, resulting in an increased yield of the Hofmann product, 2-menthene. masterorganicchemistry.com

Comparative Studies with Related Menthyl Derivatives (e.g., Menthyl Tosylate, Neomenthyl Chloride)

Comparing the elimination reactions of this compound with its diastereomer, menthyl tosylate, and the corresponding chloride, neomenthyl chloride, highlights the profound impact of stereochemistry on reactivity.

Menthyl tosylate, in its most stable conformation, has all its substituents (isopropyl, methyl, and tosylate) in equatorial positions. libretexts.org For an E2 reaction to occur, the molecule must first undergo a ring-flip to a much less stable conformation where all three substituents are axial. This high-energy conformation is necessary to achieve the required trans-diaxial arrangement of a hydrogen and the tosylate group. libretexts.org Even in this conformation, only the axial hydrogen at C2 is anti-periplanar to the axial tosylate group. As a result, the E2 elimination of menthyl tosylate is significantly slower than that of neomenthyl tosylate and exclusively yields the Hofmann product, 2-menthene. libretexts.org The rate of dehydrochlorination of neomenthyl chloride is about 200 times faster than that of menthyl chloride. spcmc.ac.inlibretexts.org

Neomenthyl chloride behaves very similarly to this compound in E2 reactions, readily eliminating to form a mixture of 3-menthene and 2-menthene, with the Saytzeff product predominating when a non-bulky base is used. spcmc.ac.inmasterorganicchemistry.com

| Compound | Conformation of Leaving Group | E2 Product(s) | Relative Rate |

| This compound | Axial | 3-Menthene (major), 2-Menthene (minor) | Fast |

| Menthyl Tosylate | Equatorial (must ring-flip to axial) | 2-Menthene only | Slow |

| Neomenthyl Chloride | Axial | 3-Menthene (major), 2-Menthene (minor) | Fast |

Influence of Solvent Systems and Base Strength on Elimination Pathways

The choice of solvent and the strength of the base are critical factors that can dictate whether an elimination reaction proceeds via an E1 or E2 mechanism and can influence the product distribution. numberanalytics.comslideshare.net

Solvent: Polar protic solvents, such as ethanol or water, can stabilize the carbocation intermediate, thus favoring the E1 pathway. In contrast, polar aprotic solvents, like DMSO or DMF, are good at solvating cations but not anions, which increases the effective strength of the base and favors the E2 mechanism. numberanalytics.comoup.com

Base Strength: Strong bases, such as alkoxides (e.g., ethoxide, tert-butoxide), favor the bimolecular E2 mechanism as they can readily abstract a proton in a concerted step. numberanalytics.comwikipedia.org Weaker bases, or conditions without a strong base (solvolysis), favor the E1 mechanism where the leaving group departs on its own. spcmc.ac.in

Base Size: As mentioned earlier, the steric bulk of the base plays a crucial role in the regioselectivity of E2 reactions. Non-bulky bases like sodium ethoxide typically lead to the more stable Saytzeff product. Bulky bases like potassium tert-butoxide favor the formation of the less sterically hindered Hofmann product. wikipedia.orgmasterorganicchemistry.com

Solvolysis Studies of + Neomenthyl Tosylate

Kinetic Analysis and Rate Determination of Solvolytic Processes

No specific rate constants, activation parameters, or kinetic data for the solvolysis of (+)-Neomenthyl Tosylate were found in the available literature.

Investigation of Solvent Effects on Reaction Rates and Mechanisms

Behavior in Aprotic Solvents (e.g., Dimethyl Sulfoxide (B87167), Dimethylformamide, Acetonitrile)

No studies detailing the solvolysis of this compound in these or any other aprotic solvents were identified.

Solvolysis in Protic Solvents (e.g., Aqueous Ethanol (B145695), Trifluoroethanol)

Specific data on the solvolysis of this compound in protic solvents, which would be necessary to discuss the reaction mechanism and solvent effects, is not available.

Deuterium (B1214612) Isotope Effects in Solvolysis Reactions

Alpha- and Beta-Deuterium Isotope Effects Analysis

No experimental data on deuterium isotope effects for the solvolysis of this compound could be located.

Interpretation in Terms of Rate-Determining Steps (e.g., Hydride Shift)

Without kinetic or isotope effect data, any discussion on the rate-determining steps, including the potential for hydride shifts in the solvolysis of this compound, would be purely speculative and not based on published research.

Examination of Neighboring Group Participation in Solvolysis

The solvolysis of this compound has been a subject of significant interest in the study of reaction mechanisms, particularly concerning the role of neighboring group participation (NGP). In this process, a substituent or part of the molecular framework in close proximity to the reaction center acts as an internal nucleophile, influencing the rate and stereochemistry of the reaction. This phenomenon, also known as anchimeric assistance, is pronounced in specific stereoisomers where the participating group and the leaving group are suitably oriented.

In the case of this compound, the stereochemistry of the cyclohexane (B81311) ring plays a crucial role in its reactivity during solvolysis. The tosylate group in the neomenthyl configuration is axial, which places it in a favorable position for interaction with neighboring groups, potentially leading to accelerated reaction rates and specific product formation.

While this example pertains to elimination, the underlying principle of stereoelectronic control is also highly relevant to solvolysis reactions involving neighboring group participation. For a neighboring group to participate in the departure of the leaving group, it must be able to approach the back side of the carbon atom bearing the leaving group.

Detailed research findings from the broader study of cyclohexyl tosylates further illuminate the potential for neighboring group participation in the solvolysis of this compound. The acetolysis of various 2-alkylcyclohexyl tosylates has been extensively investigated to understand the interplay between conformational effects and anchimeric assistance. In these systems, the participation of a neighboring hydrogen or alkyl group can lead to the formation of bridged intermediates, influencing both the reaction rate and the stereochemical outcome of the products. For example, studies on 2-methyl-4-t-butylcyclohexyl tosylates have shown that the stereochemical relationship between the methyl and tosylate groups significantly affects the reaction rates and the distribution of rearranged and unrearranged products. libretexts.org

The acetolysis of isomeric tosylates often yields a complex mixture of products, and the analysis of these products provides crucial evidence for the reaction mechanism. For instance, in the acetolysis of 3-phenyl-2-butyl tosylates, the participation of the phenyl group leads to the formation of a phenonium ion intermediate, resulting in a high degree of stereochemical control in the products. scribd.com Although this compound lacks a phenyl group, the principles of neighboring group participation by sigma bonds (C-C or C-H) are well-established.

The following table summarizes hypothetical product distributions that could be expected from the solvolysis of this compound if neighboring group participation were a significant pathway, based on analogous systems.

| Reactant | Solvent | Potential Products (Hypothetical) | Expected Stereochemistry |

| This compound | Acetic Acid | Neomenthyl Acetate (B1210297) | Retention/Inversion |

| Menthyl Acetate | Rearrangement Product | ||

| Alkenes (e.g., 3-menthene) | Elimination Product |

The formation of products with retention of configuration or rearranged products would be strong indicators of neighboring group participation, proceeding through a bridged carbocation intermediate. In contrast, a simple S(_N)2 mechanism would lead to inversion of configuration, while a classical S(_N)1 mechanism would likely result in a mixture of stereoisomers.

Stereochemical and Conformational Analysis in + Neomenthyl Tosylate Reactivity

Conformational Preferences and Their Influence on Reaction Pathways

(+)-Neomenthyl tosylate is a substituted cyclohexane (B81311), which preferentially adopts a chair conformation to minimize steric strain. In this system, the bulky isopropyl and methyl groups occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. This preference forces the tosylate group into an axial position in the most stable, lowest-energy conformation. ucalgary.cafiveable.me

This axial orientation of the tosylate, an excellent leaving group, has profound implications for the molecule's reactivity. libretexts.org The chair conformation of neomenthyl derivatives is relatively locked, meaning the molecule spends the vast majority of its time with the tosylate group in the reactive axial position. ucalgary.ca This contrasts sharply with its epimer, menthyl tosylate, where the lowest-energy conformation places all three substituents, including the tosylate, in equatorial positions. For menthyl tosylate to react via an E2 mechanism, it must first ring-flip to a much higher-energy conformation to place the leaving group in an axial position, making the reaction significantly slower. libretexts.orgpressbooks.pub

The conformational stability of this compound directly facilitates bimolecular elimination (E2) pathways because the axial leaving group is perfectly pre-organized for the required stereoelectronic arrangement. libretexts.orgstudy.com

Stereoelectronic Requirements Governing Substitution and Elimination Reactions

The outcomes of reactions involving this compound are strictly governed by stereoelectronic principles, which are the spatial requirements for orbitals to align correctly during a reaction.

Elimination Reactions (E2): The E2 mechanism requires a specific anti-periplanar geometry between the leaving group and a β-hydrogen. pressbooks.pub In a cyclohexane system, this translates to a trans-diaxial arrangement, where both the leaving group and the hydrogen atom are in axial positions on adjacent carbons. libretexts.org The most stable conformation of this compound readily meets this requirement.

It possesses two different types of β-hydrogens that can assume a trans-diaxial relationship with the axial tosylate group:

Hydrogen at C2: This hydrogen is axial and anti-periplanar to the tosylate group. Its removal leads to the formation of 2-menthene (B1252811).

Hydrogen at C4: This hydrogen is also axial and anti-periplanar to the tosylate. Its removal results in the formation of the more substituted 3-menthene. ucalgary.ca

Because the formation of the more substituted alkene is generally favored due to its greater thermodynamic stability (Zaitsev's Rule), 3-menthene is the major product. pressbooks.pubchemistrysteps.com Studies on the analogous compound, neomenthyl chloride, show that elimination with sodium ethoxide yields approximately 78% 3-menthene and 22% 2-menthene. masterorganicchemistry.com This outcome is a direct consequence of the molecule's conformation aligning with the stereoelectronic demands of the E2 pathway.

Table 1: Product Distribution in the E2 Elimination of Neomenthyl Derivatives Data based on the reaction of neomenthyl chloride with sodium ethoxide, serving as a close analogue for neomenthyl tosylate.

| Product | Structure | Type | Approximate Yield |

|---|---|---|---|

| 3-Menthene | p-Menth-3-ene | Trisubstituted (Zaitsev) | 78% |

| 2-Menthene | p-Menth-2-ene | Disubstituted (Hofmann) | 22% |

Applications of + Neomenthyl Tosylate in Asymmetric Synthesis

Utilization as a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.orgnumberanalytics.com The (+)-neomenthyl group has been employed as such an auxiliary to direct the stereoselectivity of reactions.

The neomenthyl framework itself can be synthesized stereoselectively, demonstrating the principles of chiral control. For instance, neomenthanethiol can be prepared from menthol (B31143) by first converting it to the corresponding tosylate. encyclopedia.pub The subsequent nucleophilic substitution of the tosylate group with a thioacetate (B1230152) proceeds with an inversion of configuration at the chiral center, a classic example of an SN2 mechanism, to form the neomenthyl thioacetate, which is then reduced to the target thiol. encyclopedia.pub

In a direct application as a chiral auxiliary, (+)-neomenthyl esters have been used to control the stereochemistry of intramolecular C-H insertion reactions. capes.gov.br In these transformations, the steric bulk and conformational preferences of the neomenthyl group guide the approach of the reacting species, leading to the preferential formation of one diastereomer. The combination of a (+)-neomenthyl ester with a catalyst derived from (R)-phenylalanine was shown to be a "matched pair," effectively producing optically active products after the removal of the auxiliary ester group. capes.gov.br

Derivatization to Chiral Reagents and Ligands for Stereoselective Catalysis

One of the most significant applications of (+)-Neomenthyl Tosylate is its use as a starting material for the synthesis of other valuable chiral molecules, such as reagents and ligands for stereoselective catalysis. tcichemicals.com

This compound is a key precursor for the synthesis of chiral sulfoximines, which are effective reagents for asymmetric methylene (B1212753) transfer reactions. researchgate.netacs.org Specifically, chiral S-methyl-S-neomenthyl-N-tosyl sulfoximines have been synthesized and utilized to convert prochiral carbonyl compounds into non-racemic oxiranes (epoxides). researchgate.netoulu.fi The reaction involves the formation of a chiral sulfonium (B1226848) ylide intermediate which then transfers a methylene group to the carbonyl substrate. The stereochemical outcome of this transfer is directed by the chiral neomenthyl group.

Research has shown that S-neomenthyl sulfoximines are highly effective in these transformations, inducing higher enantioselectivity compared to other chiral auxiliaries like S-exo-2-bornyl sulfoximines. researchgate.net The effectiveness of these reagents in influencing the steric course of the reaction highlights the utility of the neomenthyl scaffold in asymmetric synthesis. researchgate.net

| Carbonyl Compound | Oxirane Product | Enantiomeric Excess (ee %) |

|---|---|---|

| Benzaldehyde | Styrene oxide | 86% |

| Acetophenone | 2-Methyl-2-phenyloxirane | 80% |

| Cyclohexanone | 1-Oxaspiro[2.5]octane | 56% |

Chiral phosphine (B1218219) ligands are paramount in transition-metal-catalyzed asymmetric reactions, particularly in asymmetric hydrogenation. researchgate.netnih.govsigmaaldrich.com this compound and its derivatives serve as building blocks for P-chiral phosphine ligands. A notable example is the synthesis of 3,4,5-triphenyl-1-(+)-neomenthyl-1,2-diphosphole. This compound is prepared via the alkylation of sodium 3,4,5-triphenyl-1,2-diphosphacyclopentadienide with the corresponding menthyl-based tosylate. researchgate.netscispace.com

These P-chiral diphosphole ligands, incorporating the neomenthyl group, have been successfully used in various catalytic asymmetric reactions. researchgate.net Their rigid bicyclic structures, formed after subsequent reactions, are evaluated in processes like palladium-catalyzed asymmetric allylic substitution and phosphine-catalyzed [3+2] organocatalytic cyclizations, showing significant enantioselectivity. researchgate.net The development of such ligands, whose performance is directly linked to the chiral information embedded from the neomenthyl precursor, is a cornerstone of modern asymmetric catalysis. tcichemicals.comresearchgate.net

The synthesis of chiral organoselenium compounds is an area of growing interest for asymmetric catalysis. mdpi.comnih.gov The reaction of sodium diselenide with optically active alkyl tosylates is a useful method for preparing optically active dialkyl diselenides. researchgate.net This strategy has been applied to various monoterpene systems, including those derived from menthane. researchgate.net

While direct application in asymmetric epoxidation is less documented, these chiral terpene-derived diselenides are valuable precursors for electrophilic selenium reagents. windows.net They have been effectively used in asymmetric selenenylation of olefins and the selenocyclization of unsaturated alcohols. researchgate.net For example, the influence of the terpene fragment on the diastereomeric excess of methoxyselenylation products has been investigated, demonstrating the transfer of chirality from the terpene backbone to the reaction products. researchgate.net Although specific research on organotellurium derivatives from this compound is scarce, the principles established with organoselenium compounds suggest potential applications. wikipedia.org

Employment in Stereoselective Cycloaddition Reactions

Stereoselective cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing complex cyclic molecules with high stereocontrol. beilstein-journals.orgwikipedia.org Chiral derivatives of this compound have proven to be excellent controllers of stereochemistry in these transformations.

Specifically, 1-(+)-neomenthyl-3,4,5-triaryl-1,2-diphosphole, synthesized from a neomenthyl precursor, participates in [4+2] cycloaddition (Diels-Alder) reactions with dienophiles like maleic acid derivatives. researchgate.net These reactions proceed with high diastereoselectivity, achieving up to 91% de, to yield enantiopure 1,7-diphosphanorbornenes. researchgate.net The steric shielding provided by the bulky isopropyl group on the neomenthyl moiety is believed to direct the approach of the dienophile, leading to the observed high stereoselectivity. researchgate.net

Furthermore, these chiral 1,2-diphospholes undergo asymmetric 1,3-dipolar cycloaddition reactions with dipolarophiles such as diphenyldiazomethane. rsc.orgrsc.org The reaction involving the 1-(+)-neomenthyl-1,2-diphosphole derivative showed a dramatic increase in diastereoselectivity (up to 71% de) compared to other alkyl substituents at the phosphorus atom. rsc.orgrsc.org These results underscore the significant influence of the neomenthyl group in creating a highly selective chiral environment for cycloaddition reactions.

| Reaction Type | Reactants | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | 1-(+)-Neomenthyl-3,4,5-triaryl-1,2-diphosphole + Maleic Anhydride | up to 91% | researchgate.net |

| 1,3-Dipolar Cycloaddition | 3,4,5-Triphenyl-1-(+)-neomenthyl-1,2-diphosphole + Diphenyldiazomethane | 71% | rsc.org |

Computational and Theoretical Investigations of + Neomenthyl Tosylate Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. For (+)-neomenthyl tosylate, DFT studies can unravel the intricate details of its competing substitution (S(_N)2) and elimination (E2) pathways. These calculations can map the potential energy surface of the reactions, identifying the structures and energies of reactants, transition states, intermediates, and products.

The solvolysis of neomenthyl tosylate is a classic example where neighboring group participation can play a crucial role. wikipedia.org DFT calculations can probe the potential for participation by the electrons in adjacent C-H or C-C bonds of the isopropyl group. Such participation can lead to the formation of non-classical carbocation intermediates and influence the reaction rate and stereochemical outcome. For instance, a DFT study could model the transition state for the departure of the tosylate group and determine the extent of charge delocalization and structural deformation indicative of anchimeric assistance.

A hypothetical DFT study on the reaction of this compound with a nucleophile would involve locating the transition state structures for both the S(_N)2 and E2 pathways. The calculated activation energies for these pathways would provide a prediction of the major reaction product under specific conditions. Furthermore, DFT can model the effect of the solvent, either implicitly using a continuum model or explicitly with the inclusion of solvent molecules, which is crucial for accurately describing solvolysis reactions. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for the Reaction of this compound

| Parameter | S(_N)2 Pathway | E2 Pathway |

| Transition State Geometry | Trigonal bipyramidal at the reaction center | Anti-periplanar arrangement of H and OTs |

| Calculated Activation Energy (kcal/mol) | Lower with small, strong nucleophiles | Favored with bulky, strong bases |

| Key Bond Distances in TS (Å) | C-Nucleophile: ~2.2, C-OTs: ~2.5 | C-H: ~1.5, C=C: ~1.4, C-OTs: ~2.6 |

| Imaginary Frequency (cm) | Corresponds to the C-Nu/C-OTs stretch | Corresponds to the H-C-C-OTs torsional mode |

Note: The values in this table are representative and intended for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Computational Modeling of Stereoselectivity and Diastereoselectivity in Reactions

Computational modeling is an invaluable tool for understanding and predicting the stereochemical outcome of reactions involving chiral molecules like this compound. The stereoselectivity of S(_N)2 and E2 reactions is governed by the specific geometric requirements of their respective transition states.

In an S(_N)2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry (a Walden inversion). masterorganicchemistry.com Computational models can quantify the energetic feasibility of this backside attack versus a frontside attack, which is typically heavily disfavored. For this compound, the chair conformation of the cyclohexane (B81311) ring and the orientation of the bulky isopropyl group can influence the accessibility of the reaction center for a backside attack.

For the E2 elimination, a key requirement is the anti-periplanar arrangement of a β-hydrogen and the tosylate leaving group. In the chair conformation of this compound, the tosylate group is in an axial position in one of the possible chair conformers, which places it anti-periplanar to axial hydrogens on the adjacent carbons. Computational modeling can determine the relative energies of the transition states leading to the formation of different possible alkene products (e.g., Hofmann vs. Zaitsev products), thereby predicting the regioselectivity and diastereoselectivity of the elimination process.

The diastereoselectivity in reactions where the neomenthyl group acts as a chiral auxiliary can also be modeled. For example, in the formation of organometallic complexes, the neomenthyl substituent can direct the approach of incoming ligands, leading to a preference for one diastereomer over another. nih.gov By calculating the energies of the different diastereomeric transition states, the model can predict the diastereomeric excess (d.e.) of the reaction.

Ab Initio and Molecular Mechanics Calculations for Energy Profiles and Conformational Analysis

The reactivity of this compound is intrinsically linked to its conformational preferences. Ab initio and molecular mechanics methods are widely used to perform conformational analysis and generate energy profiles. mdpi.com Molecular mechanics (MM) is a computationally efficient method for exploring the conformational landscape, while higher-level ab initio and DFT methods can provide more accurate energies for the identified conformers. researchgate.net

For this compound, the key conformational degrees of freedom include the chair-chair interconversion of the cyclohexane ring and the rotation of the isopropyl and tosylate groups. Computational studies on the related compound, neomenthol (B8682525), have shown that the molecule exists predominantly in a chair conformation. researchgate.net A conformational scan of the dihedral angle of the isopropyl group in neomenthal using DFT has identified the most stable rotamers. researchgate.net It is expected that this compound will adopt a similar conformational preference.

The energy profile for the rotation of the key substituents can be calculated, revealing the energy barriers between different conformers. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution. This information is critical, as the reactivity of the molecule is a weighted average of the reactivities of all populated conformers. The conformer that is most abundant may not be the most reactive; a less stable conformer with a more favorable geometry for reaction (e.g., with the leaving group in an axial position for E2 elimination) may be the one that undergoes reaction.

Table 2: Representative Conformational Analysis Data for a Neomenthyl System

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Predicted Population at 298 K (%) |

| Chair 1 (Equatorial Isopropyl) | 0.00 | Isopropyl C-C-C-H: +172.5° | >95 |

| Chair 2 (Axial Isopropyl) | > 5.0 | - | <1 |

| Twist-Boat | > 7.0 | - | <1 |

Note: This data is based on findings for neomenthol and is representative of the expected conformational preferences for this compound. researchgate.net The tosylate group's conformational preference would also need to be considered in a full analysis.

Q & A

Q. What are the key considerations for synthesizing (+)-neomenthyl tosylate with high enantiomeric purity?

To achieve high enantiomeric purity, researchers should:

- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization during tosylation .

- Use chiral chromatography or recrystallization to isolate the desired enantiomer, followed by characterization via polarimetry and H/C NMR to confirm stereochemical integrity .

- Validate synthetic routes by comparing melting points and optical rotation values with literature data, ensuring consistency with established protocols .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should include:

- Accelerated degradation experiments (e.g., exposure to heat, light, humidity) monitored via HPLC or GC-MS to identify decomposition products .

- Kinetic analysis of degradation rates using Arrhenius equations to predict shelf life under standard laboratory conditions .

- Comparative stability testing of crystalline vs. solution-phase samples, noting conditions that promote hydrolysis or oxidation .

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

- Spectroscopic methods : H/C NMR for verifying the tosylate group and neomenthyl backbone; IR spectroscopy to confirm sulfonate ester bonds .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula and isotopic patterns .

- X-ray crystallography : For unambiguous stereochemical assignment, particularly if synthetic intermediates exhibit unexpected configurations .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in SN2 reactions be resolved?

- Perform controlled kinetic studies under standardized conditions (solvent, temperature, nucleophile concentration) to isolate variables affecting reactivity .

- Use isotopic labeling (e.g., O in the tosylate group) to track mechanistic pathways and distinguish between competing reaction mechanisms .

- Conduct computational modeling (DFT) to predict transition-state energies and compare theoretical outcomes with experimental yields .

Q. Table 1. Comparative Analysis of Synthetic Routes for this compound

Q. Key Takeaways :

- Yield and enantiomeric purity are inversely correlated with reaction time and energy input.

- Microwave-assisted synthesis offers efficiency but requires validation of thermal stability .

Methodological Recommendations

- Literature Review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over reviews to avoid misinterpretation of synthetic protocols .

- Data Reproducibility : Archive raw NMR/MS spectra and chromatograms in supplementary materials for peer validation .

- Ethical Reporting : Disclose all modifications to published methods and conflicts in data interpretation, adhering to guidelines for research ethics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.